rac-cis N-Desethyl N-Acetyl Dorzolamide
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Overview
Description
rac-cis N-Desethyl N-Acetyl Dorzolamide: is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The unique structure of this compound allows it to interact with specific enzymes, making it a valuable compound in both medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Sodium azide, acetone/phosphate buffer mixture.
Major Products:
Scientific Research Applications
rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management.
Biology: Studied for its interactions with carbonic anhydrase enzymes, providing insights into enzyme inhibition mechanisms.
Mechanism of Action
rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .
Comparison with Similar Compounds
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications in ophthalmology.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
Uniqueness: rac-cis N-Desethyl N-Acetyl Dorzolamide is unique due to its specific structural modifications, which enhance its selectivity and potency as a carbonic anhydrase inhibitor. These modifications also provide opportunities for the development of new therapeutic agents with improved efficacy and reduced side effects .
Properties
Molecular Formula |
C10H14N2O5S3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1 |
InChI Key |
MQRCTNZVQVRCRD-YLWLKBPMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Origin of Product |
United States |
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